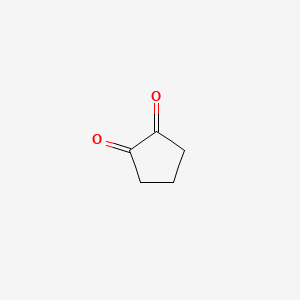1,2-Cyclopentanedione
CAS No.: 3008-40-0
Cat. No.: VC3828803
Molecular Formula: C8H12O2
Molecular Weight: 140.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 3008-40-0 |
|---|---|
| Molecular Formula | C8H12O2 |
| Molecular Weight | 140.18 g/mol |
| IUPAC Name | cyclopentane-1,2-dione |
| Standard InChI | InChI=1S/C5H6O2/c6-4-2-1-3-5(4)7/h1-3H2 |
| Standard InChI Key | XZDMGEBEHZDGES-UHFFFAOYSA-N |
| SMILES | C1CC(=O)C(=O)C1 |
| Canonical SMILES | C1CCCC(=O)C(=O)CC1 |
Introduction
Chemical Identity and Structural Characteristics
1,2-Cyclopentanedione (CAS 3008-40-0) is systematically named cyclopentane-1,2-dione, with alternative identifiers including 13494-08-1 and EINECS 236-812-9 for its 3-ethyl derivative . The core structure consists of a cyclopentane ring with ketone groups at positions 1 and 2, creating a planar configuration that facilitates keto-enol tautomerism. X-ray crystallography studies reveal bond lengths of 1.21 Å for the carbonyl groups and 1.54 Å for adjacent C-C bonds, consistent with typical diketone geometries .
Tautomeric Equilibrium
Synthetic Methodologies
Industrial production of 1,2-cyclopentanedione derivatives employs catalytic oxidation strategies, as detailed in patent CN104177230A . The optimized two-step process involves:
Epoxidation of Cyclopentene
Cyclopentene undergoes epoxidation using hydrogen peroxide (H₂O₂) in the presence of Fe-Cu catalysts (49:8 mass ratio) and KCl co-catalysts at 35-45°C . This step achieves 95-96% conversion to cyclopentene oxide within 4-6 hours, with catalyst loadings maintained at 1.0-1.5% relative to substrate mass.
Hydrolytic Ring Opening
The epoxide intermediate undergoes acid-catalyzed hydrolysis using solid proton acids (e.g., Amberlyst-15) at 70-90°C for 80-110 hours . This step converts cyclopentene oxide to 1,2-cyclopentanediol, which subsequent oxidation reactions can further process into the diketone.
Table 1: Optimization Parameters for 1,2-Cyclopentanedione Synthesis
| Parameter | Condition Range | Optimal Value | Yield (%) |
|---|---|---|---|
| Reaction Temperature | 35-45°C | 40°C | 96 |
| H₂O₂:Substrate Ratio | 3.5:1 - 4.5:1 | 4:1 | 95.3 |
| Hydrolysis Duration | 80-110 hours | 100 hours | 90 |
| Catalyst Loading | 1.0-1.9% (w/w) | 1.5% | 96 |
Data adapted from synthetic protocols in patent CN104177230A .
Toxicological Profile
Comprehensive safety assessments using the BlueScreen HC assay evaluated both genotoxic and cytotoxic potentials . Key findings include:
Genotoxicity Testing
-
Without metabolic activation: Negative for genotoxicity (relative cell density >80%)
-
With metabolic activation: Negative for genotoxicity, positive for cytotoxicity at ≥500 μg/mL
Mutagenicity Screening
Ames tests using Salmonella typhimurium strains TA98, TA100, TA1535, TA1537 and Escherichia coli WP2uvrA showed no significant increase in revertant colonies at concentrations ≤5000 μg/plate . These results confirm the compound’s suitability for pharmaceutical intermediates and fragrance applications.
| Endpoint | Result | Concentration Tested |
|---|---|---|
| Genotoxicity | Negative | ≤5000 μg/mL |
| Cytotoxicity | Positive (≥500 μg/mL) | 500-5000 μg/mL |
| Mutagenicity | Negative | ≤5000 μg/plate |
Data derived from BlueScreen and Ames test results .
Industrial and Pharmaceutical Applications
The compound’s bifunctional reactivity enables diverse applications:
Chemical Intermediate
1,2-Cyclopentanedione serves as a precursor for 1,2-cyclopentanediol production, with annual global demand exceeding 500 metric tons for polymer plasticizers and specialty solvents . Its ability to undergo aldol condensations makes it valuable in synthesizing cyclic ketone derivatives for fragrances.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume